2-(Benzofuran-3-yl)ethanol
Overview
Description
2-(Benzofuran-3-yl)ethanol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of Enantiopure Ethanol Derivatives
- Biocatalysis : Lactobacillus paracasei, isolated from a cereal-based fermented beverage, was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol with high stereoselectivity and enantiomeric excess (ee). This biocatalytic process provides a green, scalable method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, valuable in drug production (Şahin, 2019).
Synthesis and Characterization of Novel Derivatives
- Antimicrobial Applications : Synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed significant in vitro antimicrobial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).
Biotransformation using Polyversum Antifungal Agent
- Enantioselective Synthesis : Using Polyversum antifungal agent containing Pythium oligandrum for biotransformation of benzofuranyl-methyl ketone derivatives resulted in the synthesis of secondary alcohols like 1-(benzofuran-2-yl)ethanol with high enantiomeric purity and yield. This demonstrates an eco-friendly, cost-effective synthesis method for optically pure benzofuran derivatives (Kołodziejska et al., 2019).
Novel Benzofuran Compounds with Antimicrobial Activity
- Synthesis and Antimicrobial Screening : A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives were synthesized, exhibiting in vitro antibacterial activity against pathogens including E. coli and S. aureus (Idrees et al., 2019).
Discovery of New Benzofuran Compounds
- Isolation of Benzofuran Derivatives : A new benzofuran compound was isolated from Artemisia halodendron Turcz. ex Bess, showing inhibitory activities against TNF-α-induced NF-κB reporter gene expression in HeLa cells, indicating potential medicinal applications (Sun et al., 2019).
Cytotoxic Studies of Isoxazole Derivatives
- Synthesis and Cytotoxic Activity : 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives were synthesized and evaluated for in vitro cytotoxic activity on HeLa cell lines, showing potential for cancer treatment (Bhalgat et al., 2011).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-(benzofuran-3-yl)ethanol belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that this compound may interact with its targets in a way that modulates these activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of benzofuran derivatives suggest that they may have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that this compound may be stable in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGKDXITSPUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449544 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75611-06-2 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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